N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline
Description
N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and an aniline moiety substituted with diethyl groups. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Properties
IUPAC Name |
N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-4-18-11-13-19(14-12-18)15-16-7-9-17(10-8-16)20(5-2)6-3/h7-10H,4-6,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFAVDIUNKICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline typically involves the following steps:
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Formation of 4-[(4-ethylpiperazin-1-yl)methyl]aniline
Starting Materials: 4-chloromethyl aniline and 4-ethylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate nucleophilic substitution.
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Diethylation of 4-[(4-ethylpiperazin-1-yl)methyl]aniline
Starting Materials: 4-[(4-ethylpiperazin-1-yl)methyl]aniline and diethyl sulfate.
Reaction Conditions: The reaction is performed in an alkaline medium, typically using sodium hydroxide, at room temperature to achieve the diethylation of the aniline nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or neutral aqueous solutions.
Products: Oxidized derivatives such as N-oxides.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduced amine derivatives.
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Substitution
Reagents: Halogenating agents like thionyl chloride or bromine.
Conditions: Performed in non-polar solvents such as dichloromethane.
Products: Halogenated aniline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, bromine.
Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane.
Scientific Research Applications
N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline has a wide range of applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands.
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic effects in treating various diseases.
- Used in the synthesis of pharmaceutical compounds with analgesic and anti-inflammatory properties.
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Industry
- Utilized in the production of agrochemicals and dyes.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptor Activity: Interact with receptors to modulate their activity, leading to physiological effects.
Pathways Involved: The specific pathways depend on the biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline: Contains a phenyl group on the piperazine ring.
N,N-diethyl-4-[(4-benzylpiperazin-1-yl)methyl]aniline: Features a benzyl group on the piperazine ring.
Uniqueness
N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline is unique due to:
Specific Substitution Pattern: The presence of both diethyl groups on the aniline nitrogen and an ethyl group on the piperazine ring.
Versatile Reactivity: Its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Wide Range of Applications: Its use in multiple fields, including chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
